Cas no 97856-78-5 (Butanediamide, N,N'-dibutyl-N,N'-dimethyl-)

Butanediamide, N,N'-dibutyl-N,N'-dimethyl-, is a diamide compound characterized by its symmetrical structure with dibutyl and dimethyl substituents on the nitrogen atoms. This configuration enhances its stability and solubility in organic solvents, making it suitable for applications in polymer modification, lubricant additives, and specialty chemical synthesis. The compound's amide functionality provides strong hydrogen-bonding potential, which can improve interfacial interactions in composite materials. Its tailored alkyl chains contribute to controlled hydrophobicity, facilitating compatibility with nonpolar matrices. The product is valued for its thermal resistance and chemical inertness, ensuring performance in demanding environments. Proper handling and storage are recommended to maintain its integrity.
Butanediamide, N,N'-dibutyl-N,N'-dimethyl- structure
97856-78-5 structure
Product name:Butanediamide, N,N'-dibutyl-N,N'-dimethyl-
CAS No:97856-78-5
MF:C14H28N2O2
MW:256.384324073792
CID:4370520
PubChem ID:598360

Butanediamide, N,N'-dibutyl-N,N'-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Butanediamide, N,N'-dibutyl-N,N'-dimethyl-
    • Butanediamide, N1,N4-dibutyl-N1,N4-dimethyl-
    • N1,N4-Dibutyl-N1,N4-dimethylsuccinamide
    • SYSYQYIFRWJDHJ-UHFFFAOYSA-N
    • N,N'-dibutyl-N,N'-dimethylbutanediamide
    • 97856-78-5
    • F72391
    • N,N'-Dibutyl-N,N'-dimethyl-succinamide
    • Inchi: InChI=1S/C14H28N2O2/c1-5-7-11-15(3)13(17)9-10-14(18)16(4)12-8-6-2/h5-12H2,1-4H3
    • InChI Key: SYSYQYIFRWJDHJ-UHFFFAOYSA-N
    • SMILES: CCCCN(C)C(=O)CCC(=O)N(C)CCCC

Computed Properties

  • Exact Mass: 256.215078140g/mol
  • Monoisotopic Mass: 256.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 40.6Ų

Butanediamide, N,N'-dibutyl-N,N'-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R141674-5g
Butanediamide, N,N'-dibutyl-N,N'-dimethyl-
97856-78-5 95%
5g
¥6991 2023-09-07
Ambeed
A1544423-250mg
N1,N4-Dibutyl-N1,N4-dimethylsuccinamide
97856-78-5 95%
250mg
$128.0 2023-08-31
Ambeed
A1544423-100mg
N1,N4-Dibutyl-N1,N4-dimethylsuccinamide
97856-78-5 95%
100mg
$76.0 2023-08-31
eNovation Chemicals LLC
Y1201057-5g
N1,N4-Dibutyl-N1,N4-dimethylbutanediamide
97856-78-5 95%
5g
$995 2024-07-28
1PlusChem
1P024I3T-1g
N1,N4-Dibutyl-N1,N4-dimethylsuccinamide
97856-78-5 95%
1g
$345.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828679-100mg
N1,N4-Dibutyl-N1,N4-Dimethylsuccinamide
97856-78-5
100mg
¥475.00 2024-04-23
1PlusChem
1P024I3T-250mg
N1,N4-Dibutyl-N1,N4-dimethylsuccinamide
97856-78-5 95%
250mg
$128.00 2023-12-16
1PlusChem
1P024I3T-5g
N1,N4-Dibutyl-N1,N4-dimethylsuccinamide
97856-78-5 95%
5g
$1242.00 2023-12-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS3436-5g
N,N'-dibutyl-N,N'-dimethylbutanediamide
97856-78-5 95%
5g
¥6926.0 2024-04-15
eNovation Chemicals LLC
Y1201057-5g
N1,N4-Dibutyl-N1,N4-dimethylbutanediamide
97856-78-5 95%
5g
$995 2025-02-21

Additional information on Butanediamide, N,N'-dibutyl-N,N'-dimethyl-

Butanediamide, N,N'-dibutyl-N,N'-dimethyl (CAS No. 97856-78-5) in Modern Chemical and Pharmaceutical Research

The compound Butanediamide, N,N'-dibutyl-N,N'-dimethyl (CAS No. 97856-78-5) represents a fascinating molecule in the realm of organic chemistry, characterized by its unique structural and functional attributes. This bisamide derivative, featuring a butylamidine backbone with dimethyl substitutions, has garnered attention in recent years due to its versatile applications across multiple scientific disciplines, particularly in medicinal chemistry and materials science. The molecular framework of this compound not only provides a rich scaffold for chemical modifications but also endows it with potential biological activities that warrant thorough exploration.

At the heart of the interest in Butanediamide, N,N'-dibutyl-N,N'-dimethyl lies its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The presence of two amide functionalities allows for further derivatization through condensation reactions, forming polymers or cyclic structures. These modifications can be tailored to achieve specific physicochemical properties, making the compound valuable in the development of novel materials such as liquid crystals or high-performance polymers. Moreover, the amine groups can participate in hydrogen bonding interactions, which is crucial for designing molecules with enhanced solubility or targeted binding properties.

In the context of pharmaceutical research, Butanediamide, N,N'-dibutyl-N,N'-dimethyl has been investigated for its potential as a bioactive molecule. The structural motif of this compound shares similarities with known pharmacophores found in therapeutic agents, suggesting that it may exhibit biological activity upon appropriate functionalization. Recent studies have highlighted its role as a precursor in the synthesis of enzyme inhibitors and receptor modulators. For instance, derivatives of this compound have shown promise in inhibiting proteases and kinases, which are critical targets in treating various diseases such as cancer and inflammatory disorders. The dimethyl substituents on the nitrogen atoms not only enhance lipophilicity but also contribute to steric hindrance, which can be fine-tuned to optimize binding affinity.

The synthesis of Butanediamide, N,N'-dibutyl-N,N'-dimethyl (CAS No. 97856-78-5) involves multi-step organic transformations that showcase modern synthetic methodologies. One common approach involves the condensation of butyramide with dibutylamine under acidic conditions, followed by methylation to introduce the dimethyl groups. Advanced techniques such as catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic strategies underscore the compound's importance as a building block in industrial-scale chemical manufacturing.

The physicochemical properties of Butanediamide, N,N'-dibutyl-N,N'-dimethyl make it an attractive candidate for various applications beyond pharmaceuticals. Its moderate solubility in organic solvents and stability under ambient conditions facilitate its use in material science research. For example, researchers have explored its incorporation into supramolecular assemblies where its amide groups can form hydrogen bonds with complementary moieties, leading to self-assembled structures with tailored functionalities. Such applications are particularly relevant in drug delivery systems where precise control over molecular architecture is essential for achieving targeted release profiles.

From an environmental perspective, the biodegradability and toxicity profile of Butanediamide, N,N'-dibutyl-N,N'-dimethyl are important considerations in its application development. Preliminary studies suggest that this compound exhibits moderate biodegradability under aerobic conditions, with potential degradation pathways involving hydrolysis of the amide bonds. However, further research is needed to fully assess its environmental impact and to develop sustainable synthetic routes that minimize waste generation. The adoption of green chemistry principles during production could significantly enhance the sustainability of processes involving this compound.

The future directions for research on Butanediamide, N,N'-dibutyl-N,N'-dimethyl (CAS No. 97856-78-5) are promising and multifaceted. Efforts are underway to expand its chemical space through combinatorial chemistry approaches, generating libraries of derivatives for high-throughput screening against biological targets. Additionally, computational modeling techniques are being leveraged to predict binding affinities and optimize molecular design before experimental synthesis is undertaken. Such integrative strategies will accelerate the discovery process and pave the way for novel therapeutics derived from this versatile scaffold.

In conclusion,Butanediamide, N,N'-dibutyl-N,N'-dimethyl stands as a testament to the ingenuity inherent in modern chemical synthesis and pharmaceutical innovation. Its unique structural features offer a rich foundation for exploring new frontiers in both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, Butanediamide, along with related compounds, will undoubtedly play an increasingly pivotal role in shaping advancements across multiple scientific domains.

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Amadis Chemical Company Limited
(CAS:97856-78-5)Butanediamide, N,N'-dibutyl-N,N'-dimethyl-
A1070337
Purity:99%/99%
Quantity:1g/5g
Price ($):342.0/1193.0